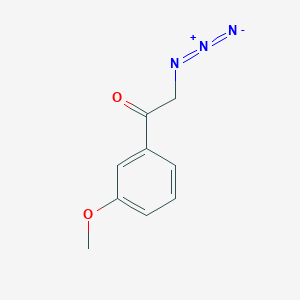

2-Azido-1-(3-methoxyphenyl)ethanone

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-azido-1-(3-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7(5-8)9(13)6-11-12-10/h2-5H,6H2,1H3 |

InChI Key |

SHDXHQMKFOIWCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 1 3 Methoxyphenyl Ethanone and Analogous α Azido Ketones

Conventional Chemical Synthesis Approaches

Traditional chemical methods for synthesizing α-azido ketones have been well-established, offering reliable and generally high-yielding routes. These approaches primarily involve nucleophilic substitution and oxidative reactions.

Nucleophilic Substitution of α-Haloacetophenones with Azide (B81097) Salts

The most common and straightforward method for the preparation of α-azido ketones is the nucleophilic substitution of an α-haloacetophenone with an azide salt, typically sodium azide (NaN₃). nih.govmasterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the halide (e.g., bromide or chloride) at the α-carbon of the ketone. nih.gov The carbonyl group activates the α-carbon, facilitating the substitution. nih.gov

For the synthesis of 2-Azido-1-(3-methoxyphenyl)ethanone, the corresponding precursor, 2-bromo-1-(3-methoxyphenyl)ethanone (B137907), would be treated with sodium azide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion. The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution for α-Azido Ketone Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| α-Bromoacetophenone | NaN₃ | α-Azidoacetophenone | Good | nih.gov |

| 2-Bromo-1-(p-tolyl)ethanone | NaN₃ | 2-Azido-1-(p-tolyl)ethanone | Not specified | nih.gov |

| α-Bromo-p-methoxyacetophenone | NaN₃ | α-Azido-p-methoxyacetophenone | Not specified | nih.gov |

This method's broad applicability and the ready availability of the starting materials make it a cornerstone in the synthesis of α-azido ketones. acs.org

Oxidative Azidation of Enol Ethers

An alternative to nucleophilic substitution is the oxidative azidation of enol ethers, particularly silyl (B83357) enol ethers. nih.govnih.gov This method involves the reaction of a silyl enol ether with an azide source, often trimethylsilyl (B98337) azide (TMSN₃), in the presence of an oxidizing agent. organic-chemistry.org For instance, a variety of triisopropylsilyl enol ethers have been shown to undergo oxidative azidation to form α-azido ketones in moderate to good yields. nih.gov It is important to note that this reaction is not always stereospecific and can result in mixtures of diastereomers when applicable. nih.gov

The synthesis of this compound via this route would begin with the formation of the corresponding silyl enol ether from 1-(3-methoxyphenyl)ethanone. This enol ether would then be subjected to oxidative azidation. Recent advancements have demonstrated metal-free C-N cross-coupling between silyl enol ethers and TMSN₃ promoted by iodine(III) to produce ketoazides with excellent substrate scope and very good yields. organic-chemistry.org

Direct Azide Transfer to Alcohols (Applicability to Precursors of this compound)

The direct conversion of alcohols to azides provides an alternative pathway to precursors of α-azido ketones. cmu.eduresearchgate.net While not a direct synthesis of the ketone itself, this method is applicable to the synthesis of the corresponding azido (B1232118) alcohol, which can then be oxidized to the desired α-azido ketone. The Mitsunobu reaction, using hydrazoic acid or diphenyl phosphorazidate (DPPA), is a well-known method for this transformation, converting an alcohol to an azide with inversion of configuration. organic-chemistry.orgcmu.edu However, the high toxicity of hydrazoic acid is a significant drawback. cmu.edu

A more recent and safer method involves the use of DPPA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cmu.edu For the synthesis of a precursor to this compound, one could start with 1-(3-methoxyphenyl)ethanol. This secondary alcohol can be converted to the corresponding azide, 2-azido-1-(3-methoxyphenyl)ethane, which would then require oxidation of the secondary alcohol to a ketone. This two-step process offers a viable, albeit less direct, route to the target compound.

Biocatalytic and Chemoenzymatic Synthetic Routes

In recent years, biocatalysis has emerged as a powerful tool in organic synthesis, offering high stereoselectivity and mild reaction conditions. researchgate.net These methods are particularly valuable for the preparation of chiral α-azido ketones and their derivatives.

Enzymatic Kinetic Resolution of Racemic β-Azidophenylethanol Precursors

Enzymatic kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. wikipedia.org In the context of α-azido ketone synthesis, this method can be applied to racemic β-azido alcohols, which are precursors to chiral α-azido ketones. Lipases are commonly employed enzymes for this purpose, catalyzing the acylation of one enantiomer of the alcohol at a much faster rate than the other. nih.gov

For instance, racemic 2-azido-1-phenylethanol (B2367468) can be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB) in the presence of an acyl donor. This results in the formation of an enantioenriched ester and the corresponding unreacted enantioenriched alcohol. These separated chiral β-azido alcohols can then be individually oxidized to yield the respective (R)- or (S)-α-azido ketone. This chemoenzymatic approach provides access to enantiomerically pure building blocks.

Stereoselective Bioreduction Strategies for α-Azido Ketones

The stereoselective reduction of a prochiral α-azido ketone to a chiral β-azido alcohol is another important biocatalytic strategy. researchgate.netuchile.clnih.gov This transformation is often accomplished using whole cells of microorganisms, such as baker's yeast or various fungi, or isolated alcohol dehydrogenases (ketoreductases). researchgate.netresearchgate.netalaska.edu These biocatalysts can exhibit high levels of enantioselectivity, producing one enantiomer of the alcohol in high excess. researchgate.net

For example, the bioreduction of various α-azido aryl ketones using marine-derived fungi has been reported to yield the corresponding (R)- or (S)-β-azido alcohols with good conversions and excellent enantiomeric excesses. researchgate.netnih.gov Specifically, fungi such as Aspergillus sclerotiorum, Cladosporium cladosporioides, and Penicillium raistrickii have been shown to reduce 2-azido-1-(4-methoxyphenyl)ethanone to the corresponding (R)-2-azido-1-(4-methoxyphenyl)ethanol with high conversion and greater than 99% enantiomeric excess. nih.gov Similar strategies would be directly applicable to the stereoselective reduction of this compound.

Table 2: Biocatalytic Reduction of an Analogous α-Azido Ketone

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (%) |

| 2-Azido-1-(4-methoxyphenyl)ethanone | P. raistrickii CBMAI 931 | (R)-2-azido-1-(4-methoxyphenyl)ethanol | 68-100 | >99 |

| 2-Azido-1-(4-methoxyphenyl)ethanone | P. citrinum CBMA 1186 | (R)-2-azido-1-(4-methoxyphenyl)ethanol | 68-100 | >99 |

These biocatalytic and chemoenzymatic routes represent a significant advancement in the synthesis of chiral α-azido ketones and their derivatives, providing access to enantiopure compounds that are valuable in pharmaceutical and materials science. researchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Recent advancements in synthetic organic chemistry have led to the development of techniques that can significantly improve the efficiency, selectivity, and environmental footprint of chemical transformations. Microwave-assisted synthesis and the careful control of solvent systems and catalysts are at the forefront of these innovations for the synthesis of α-azido ketones.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.com The synthesis of α-azido ketones from the corresponding α-halo ketones is a reaction that can benefit significantly from microwave assistance. The reaction generally proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the halide.

Microwave heating can accelerate this process by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates. organic-chemistry.org This technique is particularly advantageous for the synthesis of compounds like this compound from 2-bromo-1-(3-methoxyphenyl)ethanone and an azide source, such as sodium azide. The use of microwave irradiation can reduce reaction times from hours to mere minutes. researchgate.net

Table 1: Microwave-Assisted Synthesis of α-Azido Ketones

| Substrate | Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | NaN3 | Water | 150 | 5 | 92 | organic-chemistry.org |

| 2-Bromo-1-(4-chlorophenyl)ethanone | NaN3 | Water | 150 | 7 | 90 | organic-chemistry.org |

| 2-Bromo-1-(4-methylphenyl)ethanone | NaN3 | Water | 150 | 6 | 94 | organic-chemistry.org |

| 2-Bromo-1-(4-nitrophenyl)ethanone | NaN3 | Water | 150 | 8 | 88 | organic-chemistry.org |

The data in Table 1, extrapolated from studies on analogous compounds, suggests that a microwave-assisted protocol for the synthesis of this compound would likely proceed in high yield and with a significantly reduced reaction time.

The choice of solvent and the use of catalysts can have a profound impact on the outcome of the synthesis of α-azido ketones. The nucleophilic substitution of an α-halo ketone with an azide salt is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reagents and promote the SN2 reaction pathway.

Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation, especially when dealing with the limited solubility of inorganic azide salts in organic solvents. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the azide anion from the solid or aqueous phase into the organic phase where the reaction with the α-halo ketone occurs. This method often leads to faster reaction rates, milder reaction conditions, and higher yields. The enantioselective synthesis of chiral α-azido compounds has been achieved through phase-transfer-catalyzed α-alkylation of α-bromomalonates followed by SN2 substitution with sodium azide, demonstrating the power of this approach in controlling stereochemistry. nih.gov

Table 2: Effect of Solvent and Catalyst on the Synthesis of α-Azido Ketones

| Substrate | Azide Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | NaN3 | Acetonitrile | None | 24 | 75 | General Knowledge |

| 2-Bromo-1-phenylethanone | NaN3 | DMF | None | 12 | 85 | General Knowledge |

| 2-Bromo-1-phenylethanone | NaN3 | Toluene/Water | TBAB | 6 | 95 | scispace.com |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | NaN3 | Toluene/Water | Aliquat 336 | 5 | 96 | scispace.com |

TBAB: Tetrabutylammonium (B224687) bromide

The examples in Table 2 illustrate that the use of a phase-transfer catalyst in a biphasic solvent system can significantly enhance the efficiency of the azidation reaction compared to using a single polar aprotic solvent without a catalyst. For the synthesis of this compound, a similar approach utilizing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 in a toluene/water system would be expected to provide high yields under mild conditions.

Reactivity and Mechanistic Investigations of 2 Azido 1 3 Methoxyphenyl Ethanone

Azide (B81097) Group Transformations and Reaction Pathways

The azide group in 2-Azido-1-(3-methoxyphenyl)ethanone is a versatile functional group that undergoes a variety of transformations, primarily reduction to amines and denitrogenation reactions. These reactions are fundamental in synthetic organic chemistry for the preparation of valuable intermediates. nih.gov

Reduction Reactions to α-Amino Ketones

The reduction of the azido (B1232118) group to a primary amine is a key transformation, yielding α-amino ketones, which are significant building blocks in medicinal chemistry and natural product synthesis. rsc.org This conversion can be achieved through several methods, including the use of metal-based reducing agents.

Metal-mediated reductions offer effective routes to α-amino ketones from their corresponding azides.

Tin(II) Chloride (SnCl₂): Tin(II) chloride is a widely used reagent for the reduction of azides to primary amines. mdma.ch The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. For α-azido ketones, SnCl₂ provides a mild and efficient method for obtaining the corresponding α-amino ketones. researchgate.net For instance, the reduction of various organic azides with SnCl₂ in methanol proceeds exothermically with the evolution of nitrogen gas, yielding the primary amine in high yields. mdma.ch

Chromium(II) Acetate (B1210297) [Cr(OAc)₂]: Chromium(II) acetate has also been employed for the reduction of α-azido ketones. However, its application can sometimes lead to lower yields due to a competing deazidation reaction, which results in the formation of the parent ketone. researchgate.net

Table 1: Comparison of Metal-Mediated Reduction Methods for α-Azido Ketones

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Methanol, Room Temp | High yields, mild conditions | --- |

The reduction of azides by metal reagents is believed to proceed through complex mechanistic pathways.

Single Electron Transfer (SET) Mechanism: For reductions involving reagents like Chromium(II) acetate, a mechanism involving sequential single electron transfer (SET) processes has been proposed. researchgate.net In this pathway, the metal center transfers single electrons to the azide moiety. This process can lead to the formation of radical intermediates. nih.gov The activation of organic azides at open-shell transition metal complexes can result in the formation of nitrene radical species. nih.gov Recent studies have shown that low-intensity ultrasound can facilitate the single-electron reduction of aromatic azides to amines, a process catalyzed by an electron transfer catalyst under physiological conditions. oup.com

Deazidation: The formation of the parent ketone as a byproduct in some reduction reactions is known as deazidation. This phenomenon is particularly noted with Chromium(II) acetate. researchgate.net The proposed SET mechanism can account for this, where the intermediate radical species may undergo pathways that lead to the elimination of the entire azide group and the formation of a ketone, rather than reduction to an amine. In some cases, such as the reduction of 3-azidoquinoline-2,4(1H,3H)-diones with zinc in acetic acid, de-azidation is the primary reaction observed, rather than the formation of the expected amino compound. nih.gov

Thermally Induced and Catalytic Denitrogenation Reactions

Upon heating, α-azido ketones can undergo denitrogenation (loss of N₂) to form reactive intermediates. nih.gov The thermal decomposition of 2-azidobenzo[b]thiophene, for example, leads to the formation of an ortho-quinoidal enethione intermediate. capes.gov.br Similarly, the pyrolysis of α-azido ketones can yield α-imino carbonyl compounds, which can be subsequently hydrolyzed to α-dicarbonyl compounds. nih.gov

Catalytic methods can also promote denitrogenation. For instance, a catalytic amount of perrhenate (B82622) has been used for the thermally induced removal of nitrogen from α-azido ketones. nih.gov The photoinduced and thermal denitrogenation of crystalline triazolines, which are structurally related to the intermediates in some azide reactions, can lead to the quantitative formation of aziridines. nih.gov

Mesomeric Structures and Their Influence on Azide Reactivity

The reactivity of the azide group in this compound is influenced by its electronic structure, which can be described by several resonance (mesomeric) structures. The azide group is not linear. nih.govnih.gov The primary resonance contributors for an organic azide (R-N₃) are:

R-N=N⁺=N⁻ ↔ R-N⁻-N⁺≡N

These structures illustrate the distribution of electron density within the azide group. The presence of the electron-withdrawing carbonyl group at the α-position further influences this electronic distribution. The delocalization of electrons affects the nucleophilicity and electrophilicity of the terminal nitrogen atoms, as well as the stability of the N-N bonds. This electronic interplay is crucial in determining the outcome of reactions such as cycloadditions and reductions. For example, the enhanced acidity of the α-hydrogen in α-azido ketones opens up various synthetic applications. rsc.org

Ketone Moiety Reactivity and Interconversions

The ketone moiety in this compound also participates in a range of chemical reactions, although its reactivity can be influenced by the adjacent azide group. The carbonyl group can undergo nucleophilic addition reactions and can be converted to other functional groups.

The presence of both the ketone and the azide functional groups allows for a variety of synthetic transformations. For example, α-azido ketones are versatile intermediates for the synthesis of various heterocyclic compounds such as oxazoles, pyrazines, and triazoles. nih.gov The ketone can be involved in cyclization reactions following the transformation of the azide group. For instance, the reduction of the azide to an amine, followed by intramolecular condensation with the ketone, can lead to the formation of cyclic imines or related heterocyclic structures.

Furthermore, α-azido ketones can be converted into α-azido-α,β-unsaturated ketones, which possess unique reactivity due to the conjugated system. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tin(II) Chloride |

| Chromium(II) Acetate |

| α-Amino Ketones |

| α-Azido Ketones |

| 3-azidoquinoline-2,4(1H,3H)-diones |

| Zinc |

| Acetic acid |

| 2-azidobenzo[b]thiophene |

| Perrhenate |

| Triazolines |

| Aziridines |

| α-imino carbonyl compounds |

| α-dicarbonyl compounds |

| Oxazoles |

| Pyrazines |

| Triazoles |

Chemoselective Reduction to Azido Alcohols

The reduction of α-azido ketones, such as this compound, to the corresponding azido alcohols is a key transformation in organic synthesis. This process requires chemoselective reagents that can reduce the carbonyl group without affecting the azide functionality. Various methods have been developed to achieve this selectivity.

One common approach involves the use of metal hydrides. For instance, sodium borohydride (B1222165) (NaBH₄) is often employed for the reduction of ketones in the presence of azides. The reaction conditions, such as solvent and temperature, can be optimized to enhance the chemoselectivity.

Another strategy utilizes catalytic hydrogenation. While catalytic hydrogenation can sometimes lead to the reduction of both the carbonyl and the azide groups, specific catalyst systems and conditions can favor the formation of the azido alcohol. For example, using a poisoned catalyst or controlling the reaction time and hydrogen pressure can prevent the reduction of the azide.

Furthermore, certain reducing agents are known for their high chemoselectivity. For example, the use of tin(II) chloride or other mild reducing agents can effectively convert the keto group to a hydroxyl group while leaving the azido group intact. researchgate.net The choice of reagent often depends on the specific substrate and the desired outcome of the reaction.

| Reagent/System | Selectivity | Notes |

| Sodium Borohydride (NaBH₄) | High | Reaction conditions can be optimized for selectivity. |

| Catalytic Hydrogenation | Variable | Requires careful control of catalyst and conditions. |

| Tin(II) Chloride | High | A mild and effective reducing agent. |

| Dioxobis(N,N,-diethyldithiocarbamato) molybdenum complex with phenylsilane | High | Tolerates a variety of reducible functional groups. researchgate.net |

| Bu₃SnH with catalytic Ni(dppe)Cl₂ | Variable | Effective for non-sterically hindered aliphatic azides. |

Functional Group Interconversions at the Carbonyl Center

The carbonyl group in this compound is a versatile functional handle that can be transformed into a variety of other groups. These interconversions are crucial for the synthesis of diverse molecular architectures.

One fundamental transformation is the conversion of the ketone to an oxime. vanderbilt.edu This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting oxime can then serve as a precursor for other functional groups, such as amines, through reduction.

Another important interconversion is the Wittig reaction, which allows for the conversion of the carbonyl group into an alkene. By reacting the ketone with a phosphorus ylide, a carbon-carbon double bond is formed, providing a route to various unsaturated compounds. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Furthermore, the carbonyl group can be converted into a hydrazone by reaction with hydrazine (B178648) or its derivatives. vanderbilt.edu These hydrazones are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction to deoxygenate the carbonyl group completely.

| Reaction | Reagent(s) | Product Functional Group |

| Oximation | Hydroxylamine hydrochloride, base | Oxime |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Hydrazone Formation | Hydrazine or its derivatives | Hydrazone |

Intramolecular Cyclization and Rearrangement Pathways

[3+2] Cycloadditions (Intramolecular)

Intramolecular [3+2] cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. In derivatives of this compound, where an alkyne or alkene functionality is tethered to the molecule, the azide can act as a 1,3-dipole and undergo an intramolecular cycloaddition.

For instance, if an alkyne is present in the molecule, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to the formation of a triazole ring. nih.govnih.gov This reaction is known for its high efficiency and regioselectivity. The resulting tricyclic 1,2,3-triazoles can be structurally diverse and may possess interesting biological activities. nih.gov Similarly, an intramolecular reaction between the azide and an alkene can yield a triazoline ring, which can then undergo further transformations. researchgate.net

These intramolecular cycloadditions provide a rapid and efficient route to complex polycyclic systems from relatively simple starting materials. sciforum.netresearchgate.net The nature of the linker between the azide and the dipolarophile plays a crucial role in the feasibility and outcome of the cyclization.

[3+1] Cyclizations and Nitrogen Extrusion Reactions

Beyond the more common [3+2] cycloadditions, azides can also participate in [3+1] cyclization reactions. In the context of this compound derivatives, an intramolecular [3+1] cycloaddition could occur with a suitable one-atom component. For example, a reaction with an isocyanide functionality can lead to the formation of a four-membered ring. acs.org

These cyclizations are often followed by the extrusion of nitrogen gas (N₂), leading to the formation of new heterocyclic systems. For example, the decomposition of a triazoline intermediate, formed from an azide-alkene cycloaddition, can lead to the formation of an aziridine (B145994) or an imine with the loss of N₂. researchgate.net Computational studies can be employed to predict the feasibility of such reaction pathways and the stability of the resulting intermediates. acs.org

Retro-Aldol Cleavage in α-Azido-β-hydroxy Ketones

When this compound undergoes an aldol (B89426) reaction, it forms an α-azido-β-hydroxy ketone. wikipedia.org This product can then undergo a retro-aldol cleavage, which is the reverse of the aldol addition. wikipedia.orglibretexts.org This reaction involves the breaking of the carbon-carbon bond between the α and β carbons.

The retro-aldol reaction is typically base-catalyzed. wikipedia.org The base abstracts the proton from the hydroxyl group, leading to the formation of an alkoxide. This is followed by the cleavage of the Cα-Cβ bond, which regenerates the enolate of the original ketone and releases the aldehyde or ketone that was added in the aldol step. The stability of the leaving enolate is a key factor in the feasibility of the retro-aldol cleavage. libretexts.org This process is significant in both organic synthesis and biochemical pathways. libretexts.orgresearchgate.netresearchgate.net

Redox-Neutral Azidoarylation and Related Processes

Recent advances in organic chemistry have led to the development of redox-neutral reactions involving azides. In the context of this compound, this could involve processes like azidoarylation. While direct examples involving this specific compound are not prevalent in the provided search results, the general principles can be applied.

These processes can lead to the formation of complex nitrogen-containing heterocycles in a single step. The development of such reactions is an active area of research, with the potential to provide novel and efficient synthetic routes to valuable compounds.

Derivatization Strategies and Synthetic Utility of 2 Azido 1 3 Methoxyphenyl Ethanone

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.net This reaction has been extensively utilized for the synthesis of 1,2,3-triazoles from a wide array of azides and terminal alkynes. acs.org

The reaction of α-azido ketones, such as 2-azido-1-(3-methoxyphenyl)ethanone, with terminal alkynes under copper(I) catalysis exclusively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov The high regioselectivity of the CuAAC reaction is a direct result of the mechanism, which involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide (B81097) in a stepwise manner, where coordination of the azide to the copper center facilitates the formation of a new carbon-nitrogen bond between the nucleophilic β-carbon of the acetylide and the terminal, electrophilic nitrogen of the azide. nih.gov This process leads specifically to the 1,4-regioisomer, avoiding the formation of the 1,5-isomer that can occur in uncatalyzed thermal cycloadditions. researchgate.netwikipedia.org The resulting 1,2,3-triazoles are chemically stable and possess a significant dipole moment and hydrogen bond accepting capabilities. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product (Regioisomer) | Key Feature |

|---|---|---|---|---|

| This compound | Phenylacetylene | Copper(I) | 1-(3-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (1,4-disubstituted) | High regioselectivity |

The CuAAC reaction involving α-azido ketones is generally robust and tolerates a wide variety of functional groups on both the azide and alkyne partners. nih.gov However, there are some limitations to consider. The classic CuAAC protocol requires a terminal alkyne, as the formation of a copper acetylide is a critical mechanistic step. acs.org While the reaction is highly efficient, potential side reactions can occur, such as the formation of diynes or bistriazoles, particularly under organic conditions. nih.gov Furthermore, the active Cu(I) catalyst can be prone to oxidation to the less active Cu(II) state, often necessitating the use of a reducing agent like sodium ascorbate (B8700270) or the use of stabilizing ligands to maintain catalytic activity. nih.gov The presence of certain functional groups, such as those that can chelate copper, may also influence the reaction rate and efficiency. nih.gov

The triazole products derived from the CuAAC of α-azido ketones have found applications in various fields, including the synthesis of functional materials. The robust nature of the triazole ring makes it an excellent linker in the construction of more complex molecular architectures. For instance, the products of CuAAC can be incorporated into larger systems to create materials with specific properties. While direct examples using this compound in recyclable catalyst synthesis are not prevalent in the searched literature, the principle has been demonstrated with other azides. For example, visible-light-promoted CuAAC has been developed using a recyclable catalytic system composed of CuCl₂ and an organic photosensitizer, which can be reused for multiple cycles. researchgate.net This highlights the potential for developing sustainable synthetic methodologies based on the CuAAC of α-azido ketones.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomer Formation

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomers. core.ac.ukchalmers.se This reaction significantly broadens the synthetic utility of azides like this compound. The most effective catalysts for this transformation are typically ruthenium(II) complexes containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl). researchgate.netresearchgate.net The reaction proceeds via a different mechanism than CuAAC, involving the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate. nih.gov This mechanism dictates the formation of the 1,5-regioisomer. wikipedia.orgresearchgate.net A key advantage of RuAAC is its ability to accommodate internal alkynes, a limitation of the CuAAC reaction, leading to the formation of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org

| Reaction | Catalyst | Alkyne Substrate | Product Regioisomer |

|---|---|---|---|

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted |

| RuAAC | Ruthenium(II) (e.g., [Cp*RuCl] complexes) | Terminal and Internal | 1,5-disubstituted |

Other Cycloaddition Reactions

Beyond the well-established azide-alkyne cycloadditions, this compound can participate in other cycloaddition reactions to generate different heterocyclic systems.

The synthesis of substituted imidazoles can be achieved through the reaction of α-azido ketones with nitriles. rsc.org One approach involves the rhodium(II)-catalyzed transannulation of 1,2,3-triazoles (formed from a prior CuAAC reaction) with nitriles. acs.orgnih.gov This two-step process allows for the conversion of the triazole ring into an imidazole (B134444) ring. acs.org In this reaction, the triazole, derived from an α-azido ketone, reacts with a nitrile in the presence of a rhodium catalyst, such as Rh₂(Oct)₄, to yield the corresponding imidazole derivative. acs.org This method provides a pathway to highly substituted imidazoles, which are important structural motifs in many biologically active compounds.

Reactions with Primary Amines to Tetrazoles

The reaction of α-azido ketones, such as this compound, with primary amines can lead to the formation of highly substituted tetrazoles. This transformation is a key method for synthesizing these important heterocyclic compounds. The general approach involves the reaction of an α-azido ketone with a primary amine, often in the presence of a catalyst, to yield a 1,5-disubstituted tetrazole.

The Ugi tetrazole reaction is a well-established and versatile method for synthesizing α-amino tetrazoles. nih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde, a primary amine, an isocyanide, and an azide source. nih.govacs.org The reaction proceeds through the formation of a Schiff base from the ketone and amine, which then reacts with the isocyanide and subsequently with hydrazoic acid (generated in situ from an azide salt) to form the tetrazole ring. nih.gov The use of ammonium (B1175870) chloride as the ammonia (B1221849) source has been shown to be effective in producing free-amino tetrazoles. nih.gov

The mechanism of tetrazole formation from nitriles and azides has been a subject of study, with proposals including concerted cycloaddition and stepwise addition of azide species. capes.gov.brnih.gov Density functional theory calculations suggest a nitrile activation step leading to an imidoyl azide, which then cyclizes to the tetrazole. capes.gov.brnih.gov The reaction is often catalyzed by metal salts, such as zinc salts, which can enhance the reaction rate and scope. organic-chemistry.org

The versatility of this reaction allows for the synthesis of a wide array of tetrazole derivatives by varying the starting materials. For instance, different primary amines can be employed to introduce various substituents at the N-1 position of the tetrazole ring. researchgate.net

Transformation to Other Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of a variety of other heterocyclic systems beyond tetrazoles. Its reactive α-azido ketone moiety allows for diverse cyclization strategies to form rings such as oxazolones, aziridines, oxazolidinones, pyrimidines, and imidazoles.

Synthesis of Oxazolones and Aziridines

Oxazolones: α-Azido ketones can be converted into oxazole (B20620) derivatives. One approach involves the Vilsmeier cyclization of 2-azidoacetophenones, which yields 5-aryloxazole-4-carboxaldehydes. acs.org Another method is the intramolecular aza-Wittig reaction of (Z)-β-(acyloxy)vinyl azides, which are prepared from α-azido ketones. nih.gov

Aziridines: The synthesis of aziridines from α-azido ketones is less direct and often involves the transformation of the ketone into a different functional group. However, aziridines are important synthetic intermediates and can be prepared through various methods, including the ring-opening of oxazolidinone-fused aziridines. nih.govbaranlab.org The synthesis of these fused systems can start from allylic alcohols, which are converted to azidoformates and then undergo intramolecular aziridination. nih.gov

Derivatization to Oxazolidinones from Azido (B1232118) Alcohols

The reduction of the keto group in this compound would yield the corresponding azido alcohol, 2-azido-1-(3-methoxyphenyl)ethanol. This azido alcohol is a key intermediate for the synthesis of oxazolidinones. The synthesis of oxazolidinones from β-amino alcohols is a well-established process. researchgate.net The azido group in the azido alcohol can be reduced to a primary amine, which can then undergo cyclization to form the oxazolidinone ring. nih.gov For example, an azide-functionalized analogue of the antibiotic linezolid, which contains an oxazolidinone core, was synthesized from an azido-containing precursor. nih.gov The synthesis involved the alkylation of a secondary amine with an azide-containing linker. nih.gov

Formation of Pyrimidines and Imidazoles through Phenacyl Azides

Phenacyl azides, including this compound, are valuable precursors for the synthesis of pyrimidines and imidazoles. beilstein-journals.org

Imidazoles: The pyrolysis of phenacyl azides can lead to the formation of 2-benzoyl-4(or 5)-phenylimidazole through the dimerization and dehydration of an intermediate imine. acs.org More contemporary methods involve the decomposition of phenacyl azides in basic media to generate N-unsubstituted imines, which can then react further to form imidazoles. rsc.orgrsc.org For example, a one-pot, three-component reaction of phenacyl azides, L-proline, and maleimides can yield pyrrolidines, and a similar reaction can produce imidazoles. researchgate.net The use of deep eutectic solvents has been shown to facilitate the regiodivergent synthesis of functionalized imidazoles and pyrimidines from phenacyl azides. beilstein-journals.org

Pyrimidines: Phenacyl azides can undergo a cyclotrimerization reaction to form 2,4,6-trisubstituted pyrimidines. beilstein-journals.org This reaction can be promoted by a base in a deep eutectic solvent. beilstein-journals.org

Advanced Derivatization through Acyl Azide Intermediates and Curtius Rearrangement

The Curtius rearrangement is a powerful synthetic tool that allows for the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate. nih.govwikipedia.org This rearrangement proceeds with the loss of nitrogen gas and retention of configuration of the migrating group. wikipedia.orgnih.govlscollege.ac.in The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to form amines, carbamates, and ureas. nih.govwikipedia.org

While this compound itself is not an acyl azide, it can be envisioned that a derivative containing a carboxylic acid group could be synthesized. For example, oxidation of the methyl group of the methoxy (B1213986) substituent or other modifications to the aromatic ring could introduce a carboxylic acid functionality. This carboxylic acid could then be converted to the corresponding acyl azide, which would be susceptible to the Curtius rearrangement.

The acyl azide can be prepared from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov The subsequent thermal or photochemical decomposition of the acyl azide leads to the isocyanate. wikipedia.orglscollege.ac.in The isocyanate can then be reacted with water to yield a primary amine, with an alcohol to form a carbamate, or with an amine to produce a urea. nih.gov This strategy provides a route to a wide range of amine-containing derivatives, which are important in medicinal chemistry and drug discovery. nih.gov

Stereoselective and Enantioselective Transformations Involving 2 Azido 1 3 Methoxyphenyl Ethanone

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) is an advancement of this technique that allows for the conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols, including β-azidophenylethanols which would be the product of the reduction of 2-azido-1-(3-methoxyphenyl)ethanone. researchgate.net The most common approach is the enantioselective acylation of the alcohol, where one enantiomer is acylated much faster than the other. This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated.

Lipase (B570770) B from Candida antarctica (CALB) is a widely used and highly versatile biocatalyst for this purpose. researchgate.net It has been successfully employed in the kinetic resolution of a variety of alcohols, often achieving high enantiomeric excesses for both the product and the remaining starting material. researchgate.netresearchgate.net The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net

Dynamic kinetic resolution combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. organic-chemistry.org This allows for the continuous conversion of the undesired enantiomer into the desired one, ultimately leading to a theoretical yield of 100% for the enantiomerically pure product. mdpi.com

For β-azido alcohols, a successful DKR process has been developed using a combination of a lipase for the enantioselective acylation and a ruthenium catalyst for the racemization of the alcohol. organic-chemistry.orgacs.org This chemoenzymatic approach has proven to be highly effective for a range of β-azido alcohols, yielding the corresponding acetates with excellent enantioselectivity (up to 99% ee) and high conversion (up to 98%). organic-chemistry.org The compatibility of the enzymatic resolution and the metal-catalyzed racemization is crucial for the success of the DKR process. organic-chemistry.org

Table 3: Dynamic Kinetic Resolution of β-Azido Alcohols This table is based on a general study of β-azido alcohols and provides a strong indication of the potential for similar transformations involving the derivative of this compound.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Novozyme 435 (CALB) and Ru-catalyst | Racemic β-azido alcohols | Enantiomerically pure acetates | up to 99% | up to 98% | organic-chemistry.org |

Stereocontrol in Ring-Opening and Cycloaddition Reactions

The azide (B81097) group in this compound is a versatile functional group that can participate in various cycloaddition reactions, most notably the [3+2] azide-alkyne cycloaddition (click chemistry). When the molecule is chiral, either from a preceding asymmetric reduction or by other means, controlling the stereochemistry of these subsequent reactions is of great importance.

While specific examples for this compound are not detailed in the provided search results, the principles of stereocontrol in such reactions are well-established. For instance, halohydrin dehalogenase has been used for the enantioselective azidolysis of aromatic epoxides to yield 1,2-azido alcohols, which can then undergo cycloaddition reactions. rsc.org This demonstrates the potential for enzymatic control over the introduction of the azide group, which can then influence the stereochemistry of subsequent reactions.

Furthermore, metal-catalyzed 1,3-dipolar cycloaddition reactions can be controlled by the use of chiral ligands. thieme-connect.de Lewis acid-mediated nitrone cycloadditions, for example, have been a starting point for the development of highly enantioselective transformations. thieme-connect.de These strategies could potentially be applied to control the stereochemical outcome of cycloaddition reactions involving chiral derivatives of this compound.

Computational and Theoretical Studies on 2 Azido 1 3 Methoxyphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No dedicated publications detailing comprehensive quantum chemical calculations, specifically using Density Functional Theory (DFT), for 2-Azido-1-(3-methoxyphenyl)ethanone were identified.

For context, DFT calculations have been employed for similar molecules. For instance, a study on 2-azido-1-phenylethanone utilized DFT with the B3LYP/6-311++G(d,p) basis set to compute its optimized geometry and vibrational frequencies. researchgate.net Such studies on related azidoethanones typically involve comparing computed data with experimental results to validate the computational methods. researchgate.netnih.govnih.gov

Geometry Optimization and Conformational Analysis

Specific geometry optimization and conformational analysis studies for this compound have not been published.

This type of analysis is crucial for understanding the three-dimensional structure and stability of different conformers. For example, studies on 2-azido-N,N-dimethylethanamine (DMAZ) used non-local DFT to identify multiple equilibrium structures, determining their geometric parameters and relative energies. dtic.mil Similarly, research on the related compound 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines involved conformational analysis to determine probable active conformations for receptor binding. nih.gov For various azido-substituted acetophenones, crystal structure data reveals key geometric parameters, such as the planarity of the phenyl ring and the nearly linear geometry of the azide (B81097) group. researchgate.netresearchgate.net However, without specific calculations, the precise bond lengths, angles, and dihedral angles for the 3-methoxy isomer remain undetermined.

Molecular Electrostatic Surface Potential (MESP) Analysis

There are no available MESP analyses specifically for this compound.

MESP analysis is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The red regions on an MESP map indicate negative electrostatic potential (electron-rich, hydrogen acceptors), while blue regions show positive potential (electron-poor, hydrogen donors). researchgate.netrsc.org For related molecules, MESP studies help in understanding intermolecular interactions and chemical reactivity. nih.govresearchgate.net Without such a study on the target compound, a detailed understanding of its reactive sites based on electrostatic potential is not possible.

Reaction Pathway Modeling and Transition State Analysis

No literature was found on the reaction pathway modeling or transition state analysis for reactions involving this compound.

This type of computational study is essential for elucidating reaction mechanisms, such as the 1,3-dipolar cycloaddition reactions that are characteristic of azides. researchgate.netmdpi.com For example, DFT has been used to investigate the mechanism and regioselectivity of the cycloaddition reaction between 2-azido-N-(4-diazenylphenyl)acetamide and terminal alkynes, identifying the transition states and analyzing bond formation progress. researchgate.net These studies provide insights into whether a reaction is concerted or stepwise and explain the preference for forming specific isomers. researchgate.netnih.gov

Spectroscopic Data Interpretation and Prediction (e.g., NMR, IR)

While experimental spectroscopic data may exist in various databases, detailed computational studies aimed at predicting and interpreting the NMR and IR spectra of this compound are not present in the reviewed literature.

Computational methods, particularly DFT, are frequently used to predict vibrational frequencies (IR) and chemical shifts (NMR). researchgate.netnih.gov For 2-azido-1-phenylethanone , DFT calculations were performed to compute the harmonic vibrational frequencies, which were then scaled and compared with experimental FT-IR data. researchgate.net Similarly, for other complex organic molecules, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts, which are then correlated with experimental spectra to confirm structural assignments. nih.gov The absence of such a computational analysis for the 3-methoxy isomer means that a detailed, theoretically-backed assignment of its spectral features is not publicly available.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

No publications featuring Hirshfeld surface analysis for this compound could be located.

Hirshfeld surface analysis is a powerful method for exploring and visualizing intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify and quantify different types of contacts, such as hydrogen bonds and van der Waals interactions. nih.gov For example, the Hirshfeld analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide revealed that H···H contacts made the largest contribution to the crystal packing. nih.govresearchgate.net This analysis provides a "fingerprint plot" that summarizes the percentage contribution of various atom-to-atom contacts. nih.gov For the related compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine , Hirshfeld analysis showed that H···H and C···H interactions were the most significant. nih.gov Without a crystal structure and subsequent Hirshfeld analysis, the specific intermolecular forces governing the solid-state packing of this compound remain uncharacterized.

Future Research Directions and Advanced Applications

Development of Novel and Sustainable Synthetic Methodologies for α-Azido Ketones

The synthesis of α-azido ketones, including 2-Azido-1-(3-methoxyphenyl)ethanone, has traditionally relied on the nucleophilic substitution of α-halo ketones. nih.gov While effective, this method often involves hazardous reagents and can be challenging for substrates prone to side reactions. nih.gov Future research is increasingly focused on developing more efficient, safer, and environmentally benign synthetic routes.

One promising avenue is the advancement of one-pot syntheses from readily available ketones. For instance, methods using hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) have been developed to convert ketones directly into their α-azido counterparts. nih.govtandfonline.com A solvent-free approach using HTIB and sodium azide (B81097) in the presence of a phase-transfer catalyst has shown high yields and purity in short reaction times. tandfonline.com

Another key area is the development of catalytic methods . The use of cerium(III) chloride or triflate to catalyze the reaction of diazomethyl ketones with sodium azide presents an interesting alternative. researchgate.net Furthermore, organocatalytic asymmetric azidation of sulfoxonium ylides has emerged as a powerful technique for producing enantioenriched α-azido ketones with labile tertiary stereocenters, a class of compounds that has been difficult to access. nih.gov The development of green chemistry metrics to assess and compare these novel methodologies is also crucial for promoting sustainable practices. nih.gov

Future efforts will likely concentrate on expanding the substrate scope of these catalytic systems, reducing catalyst loading, and utilizing non-toxic, renewable resources to align with the principles of green chemistry. nih.govrsc.org

Table 1: Comparison of Selected Synthetic Methodologies for α-Azido Ketones

| Method | Precursor | Reagents | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | α-Halo Ketone | Sodium Azide (NaN₃) | Traditional, good yields for simple substrates. | nih.gov |

| One-Pot Oxidation/Azidation | Ketone | [Hydroxy(tosyloxy)iodo]benzene, NaN₃ | Direct conversion from ketones, often in one pot. | nih.govtandfonline.com |

| Diazo Ketone Insertion | Diazomethyl Ketone | NaN₃, Cerium(III) salts | Alternative to substitution methods. | researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The dual functionality of α-azido ketones like this compound provides a rich platform for exploring novel chemical reactions. rsc.org While many transformations are known, such as their use as precursors for amines, imines, and various heterocycles, there remains significant potential for discovering new reactivity patterns. nih.gov

A key area of future investigation lies in understanding the competition between different reaction pathways. For example, Lewis acid-promoted reactions of ketones with azides can proceed via a Schmidt reaction (leading to ring expansion in cyclic ketones or amide formation) or a Mannich reaction (involving rearrangement of the azide to an iminium ion). nih.govorganic-chemistry.org Detailed mechanistic studies, combining experimental work (like control reactions and spectroscopic analysis) with computational methods (like Density Functional Theory), can elucidate the factors that govern this selectivity, such as substrate structure, tether length in intramolecular reactions, and the nature of the Lewis acid. nih.govresearchgate.netresearchgate.net Such insights are critical for controlling reaction outcomes and designing new synthetic strategies.

The photochemical and thermal decomposition of α-azido ketones, which can generate highly reactive nitrene or α-imino ketone intermediates, also warrants further exploration. nih.gov These intermediates could be trapped with various reagents to forge new bonds and construct complex molecular architectures. The radical chain reactions of α-azido-β-keto esters with tributyltin hydride, which provide a route to amides and lactams, suggest that radical pathways for other α-azido ketones could be a fruitful area of research. nih.gov

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org α-Azido ketones are excellent candidates for the design of novel MCRs due to their multiple reactive sites. rsc.orgrsc.org

For example, the direct enantioselective Mannich reaction of α-azido cyclic ketones with aldimines, catalyzed by a chiral phosphoric acid, demonstrates the potential for constructing chiral molecules with α-quaternary stereocenters in a highly controlled manner. rsc.org Future research could focus on developing new MCRs that utilize both the azide and ketone functionalities of this compound simultaneously or sequentially.

Cascade reactions , where a single synthetic operation triggers a series of intramolecular transformations to rapidly build molecular complexity, represent another exciting frontier. nih.govnih.gov A one-pot synthesis of substituted pyridines has been reported involving a cascade of Staudinger-Meyer, Wolff rearrangement, aza-Wittig, and electrocyclic ring-closure reactions, starting from 2-azido-2,4-dienoates and α-diazocarbonyl compounds. nih.gov Investigating similar cascade processes originating from this compound could lead to efficient syntheses of novel polycyclic and heterocyclic systems. nih.govnih.gov

Table 2: Potential for this compound in Advanced Reactions

| Reaction Type | Key Features | Potential Products | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions | High efficiency, atom economy, molecular complexity. | Chiral amino acid derivatives, complex heterocycles. | rsc.orgrsc.org |

Design and Synthesis of Functional Materials and Advanced Catalysts

The azide group is a key player in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable 1,2,3-triazole rings. nih.govnih.gov This reaction's reliability and broad applicability make this compound a valuable precursor for creating functional materials and advanced catalysts.

The resulting 1,4-disubstituted triazoles derived from α-azido ketones exhibit high chemical stability, strong dipole moments, and hydrogen bond accepting abilities. nih.gov These properties are desirable in various applications, including:

Pharmaceuticals: Triazole derivatives have shown a wide range of biological activities, including anti-proliferative, anti-HIV, and antibacterial effects. nih.gov

Functional Materials: The triazole unit can be incorporated into polymers or larger molecular scaffolds to create materials with specific optical, electronic, or liquid crystalline properties. The synthesis of tetraazide compounds from pentaerythrityl tetrabromide and their subsequent quadruple CuAAC reaction showcases the potential for creating complex, functional architectures. rsc.org

Advanced Catalysts: The triazole ring can act as a ligand for metal catalysts. By attaching different functional groups to the alkyne partner, a library of triazole-based ligands can be synthesized from this compound, which can then be screened for catalytic activity in various organic transformations.

Future research will involve the systematic synthesis and evaluation of materials and catalysts derived from this compound, exploring how the 3-methoxyphenyl (B12655295) substituent influences the properties of the final products.

Contribution to Retrosynthetic Analysis Strategies for Complex Molecular Targets

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.comnih.govresearchgate.net The unique reactivity of the α-azido ketone moiety makes it a powerful "synthon" (a conceptual fragment used in retrosynthesis) for the design of synthetic routes to complex, nitrogen-containing molecules. rsc.orge3s-conferences.org

When planning a synthesis, the α-azido ketone group in a precursor like this compound can be disconnected to reveal several strategic possibilities:

Amine Precursor: It can be viewed as a masked primary amine, which can be revealed late in a synthesis via reduction. nih.gov This is advantageous when a free amine would interfere with earlier reaction steps.

Heterocycle Synthon: It is a precursor to a wide array of nitrogen-containing heterocycles such as triazoles, oxazoles, pyrazines, and pyrroles. nih.govrsc.org Therefore, identifying an α-azido ketone as a key intermediate can simplify the retrosynthetic analysis of these important structural motifs.

Carbon-Carbon Bond Formation: The enhanced acidity of the α-hydrogen allows for the formation of a new C-C bond, offering further disconnection possibilities. rsc.org

By incorporating the diverse transformations of α-azido ketones into retrosynthetic planning, chemists can devise more convergent and efficient synthetic routes to complex natural products and pharmaceuticals. nih.gov Future research will likely see the strategic use of α-azido ketones like this compound in the total synthesis of increasingly complex molecular targets.

Q & A

Q. What are the common synthetic routes for preparing 2-Azido-1-(3-methoxyphenyl)ethanone?

The compound is typically synthesized via nucleophilic substitution of a brominated precursor. For example, 2-bromo-1-(3-methoxyphenyl)ethanone reacts with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone/water mixture) under ambient conditions. The reaction proceeds via SN2 mechanism, replacing the bromine atom with an azido group. Reaction optimization includes maintaining a 1:1 molar ratio of NaN₃ to the bromo precursor and stirring for 1–2 hours at 20–25°C, yielding ~90% purity .

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone/water (3:2 v/v) |

| Temperature | 20–25°C |

| Reaction Time | 1–2 hours |

| Yield | ~90% |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 7.696 Å, b = 9.025 Å, c = 14.248 Å

- β = 118.7°, V = 867.8 ų, Z = 3. Data collection uses a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement (R₁ = 0.034) confirms planar geometry of the azido group and dihedral angles between the methoxyphenyl and ethanone moieties .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Signals at δ 3.89 ppm (OCH₃), δ 4.51 ppm (CH₂-N₃), and aromatic protons at δ 6.96–7.89 ppm.

- IR : Strong azide stretch at ~2100 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 189.21 (M⁺) .

Advanced Research Questions

Q. How does the reactivity of the azido group enable applications in click chemistry?

The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) under physiological conditions, forming stable triazole linkages. This is critical for bioconjugation in drug delivery systems. Kinetic studies show a second-order rate constant (k₂) of ~0.1–1.0 M⁻¹s⁻¹ at 25°C, depending on solvent polarity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include:

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-related reactions. For example:

Q. What contradictory data exist regarding its thermal stability, and how can they be resolved?

Discrepancies in decomposition temperatures (reported 120–150°C) arise from differing DSC methodologies. Resolution involves standardizing heating rates (10°C/min under N₂) and sample mass (1–2 mg). TGA-FTIR coupling identifies CO₂ and N₂ as primary decomposition products .

Biological and Safety Considerations

Q. What precautions are necessary for handling this compound?

Q. What are the potential biological applications based on structural analogs?

Analogues like 2-Azido-1-(4-methoxyphenyl)ethanone show:

- Anticancer Activity : IC₅₀ = 8–12 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition .

- Antimicrobial Effects : MIC = 32 µg/mL against S. aureus due to membrane disruption .

Methodological Recommendations

Q. How to resolve discrepancies in synthetic yields reported across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.